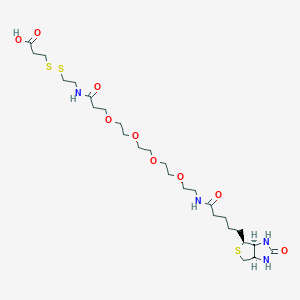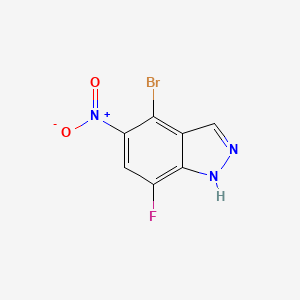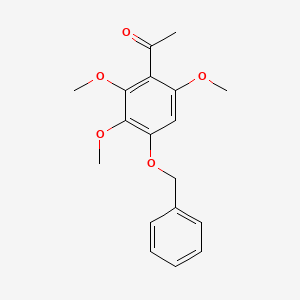
9-(2-Bromoethyl)-9H-carbazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Bromoethyl)-9H-carbazol-3-amine is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of compounds based on carbazole and sulfone groups has been reported . The synthetic procedures for target compounds are summarized in Scheme 1. 9-(2-Bromoethyl)-9H-carbazole and 9-(4-bromobutyl)-9H-carbazole were prepared from carbazole with excess 1,2-dibromoethane and 1,4-dibromobutane, respectively .Molecular Structure Analysis
The molecular formula of 9-(2-Bromoethyl)-9H-carbazol-3-amine is C14H12BrN . Its molecular weight is 274.16 .Chemical Reactions Analysis
Amine alkylation reactions were used to optimize the system performance on PTFE membrane substrates using methanol as the DESI spray/analysis solvent . Reaction times can be less than 100 ms when reaction acceleration occurs in microdroplets, enabling the rapid screening of processes like N-alkylation and Suzuki coupling reactions .Physical And Chemical Properties Analysis
9-(2-Bromoethyl)-9H-carbazol-3-amine is a solid at 20 degrees Celsius . It should be stored under inert gas .Aplicaciones Científicas De Investigación
1. Fluorescence Sensing Characteristics
9-(2-Bromoethyl)-9H-carbazol-3-amine derivatives, like poly(9-methyl-9H-carbazol-3-amine), have been explored for their fluorescence sensing characteristics. These materials are useful in environmental protection, biosensing, and toxins detection in food. They exhibit excellent fluorescence properties for detecting both acids and amines and can be used in both solution and gas-phase fluorescence detection (Qian, Zhang, Liu, & Xia, 2019).
2. Synthesis and Optical Characterization
Carbazole derivatives, including those related to 9-(2-Bromoethyl)-9H-carbazol-3-amine, have been synthesized for optical characterization. These compounds, synthesized from condensation reactions, show promise as active emissive layers for organic light emitting diodes due to their strong π-conjugation and efficient charge transfer (Çiçek, Calisir, Tavaslı, Tülek, & Teke, 2018).
3. Synthesis of Substituted 9H-Carbazoles
Substituted 9H-carbazoles, closely related to 9-(2-Bromoethyl)-9H-carbazol-3-amine, have been synthesized through various chemical processes like photostimulated reactions and palladium-catalyzed amination. These syntheses are crucial for creating materials used in electronic and optoelectronic devices (Guerra, Rossi, Pierini, & Barolo, 2015), (Ohtsuka, Hagiwara, Miyazaki, & Yamakawa, 2019).
4. Antimicrobial Activities
Some derivatives of 9-(2-Bromoethyl)-9H-carbazol-3-amine have been investigated for their antimicrobial activities. Studies reveal these compounds' potential in developing new antimicrobial agents, highlighting their significance in pharmaceutical research (Mayavel, Thirumurthy, Dineshkumar, & Thirunarayanan, 2014), (Salih, Salimon, & Yousif, 2016).
5. Synthesis for Electronic Spectroscopy
The synthesis of carbazole derivatives, including 9-(2-Bromoethyl)-9H-carbazol-3-amine, is essential for electronic spectroscopy. These synthesized compounds are crucial for studying light emission properties and are useful in the development of photovoltaic cells and OLEDs (Ponce, Cabrerizo, Bonesi, & Erra-Balsells, 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been used to design benzoate compounds, which act as local anesthetics . Local anesthetics act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses .
Mode of Action
They affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Biochemical Pathways
Local anesthetics, which are related compounds, primarily affect the sodium ion channels in the nerve membrane, disrupting the normal flow of sodium ions and preventing the propagation of nerve impulses .
Result of Action
Related compounds acting as local anesthetics result in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Propiedades
IUPAC Name |
9-(2-bromoethyl)carbazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2/c15-7-8-17-13-4-2-1-3-11(13)12-9-10(16)5-6-14(12)17/h1-6,9H,7-8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEQKDDWQSRRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CCBr)C=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Bromoethyl)-9H-carbazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol](/img/structure/B6297175.png)



![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)





![[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6297238.png)